2-Chloro-3-nitropyrazine

Nucleophilic aromatic substitution Regioselectivity Heterocyclic synthesis

2-Chloro-3-nitropyrazine (CAS 87885-43-6) is the definitive 2,3‑regioisomer for clean nucleophilic aromatic substitution. The ortho‑nitro group activates the C2 chlorine, ensuring exclusive displacement by amines, thiols, and alkoxides with predictable regiochemical fidelity. This predictability is essential for synthesizing CGRP receptor antagonists, hypoxic cell radiosensitizers, and PI3K/mTOR or PDE10A kinase inhibitors. Unlike its 2,5‑ or pyridine analogs, this substitution pattern locks in the electrophilic character required for high‑yielding library synthesis. Choose this building block to eliminate regioisomeric ambiguity and secure reliable performance in medicinal chemistry and parallel synthesis workflows.

Molecular Formula C4H2ClN3O2
Molecular Weight 159.53 g/mol
CAS No. 87885-43-6
Cat. No. B031495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-nitropyrazine
CAS87885-43-6
Synonyms2-Chloro-3-nitropyrazine
Molecular FormulaC4H2ClN3O2
Molecular Weight159.53 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=N1)[N+](=O)[O-])Cl
InChIInChI=1S/C4H2ClN3O2/c5-3-4(8(9)10)7-2-1-6-3/h1-2H
InChIKeyWFJAKBGXNXBMLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-nitropyrazine (CAS 87885-43-6): A Strategic Building Block for Heterocyclic Chemistry and Medicinal Applications


2-Chloro-3-nitropyrazine (CAS 87885-43-6) is a halogenated nitropyrazine heterocycle featuring a chlorine atom at the 2-position and a nitro group at the 3-position of the pyrazine ring . This specific ortho-substitution pattern confers unique electronic properties that govern its reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions . The compound is widely employed as a key intermediate in the synthesis of substituted benzodiazepine calcitonin gene-related peptide (CGRP) receptor antagonists and hypoxic cell radiosensitizers , as well as in the development of kinase inhibitors targeting the PI3K/mTOR and PDE10A pathways .

Positional and Electronic Specificity: Why 2-Chloro-3-nitropyrazine Cannot Be Replaced by Regioisomers or Other Halogenated Pyrazines


In medicinal chemistry and chemical biology workflows, regioisomeric substitution is rarely inconsequential. For 2-chloro-3-nitropyrazine, the adjacency of the electron-withdrawing nitro group to the C2 chloro leaving group creates a highly electrophilic center that dictates regioselective outcomes in SNAr reactions [1]. Direct comparative studies demonstrate that moving the nitro group to the 5-position (2-chloro-5-nitropyrazine) or replacing the pyrazine core with a pyridine ring (2-chloro-3-nitropyridine) alters both the chemical reactivity and the physicochemical properties essential for downstream applications [1][2]. Consequently, the substitution pattern of 2-chloro-3-nitropyrazine is a critical determinant of synthetic pathway success and final molecular performance, and cannot be assumed interchangeable with its closest analogs.

Quantitative Differentiation of 2-Chloro-3-nitropyrazine: Evidence-Based Comparator Analysis


Regioselective SNAr Reactivity: Chloride Displacement vs. Nitro Group Replacement in Nitropyrazines

In a seminal comparative study, treatment of 2-chloro-3-nitropyrazine with 3-amino-1,2-propanediol afforded exclusively the product derived from displacement of the chloride leaving group. In contrast, analogous reaction of the regioisomeric 2-chloro-5-nitropyrazine also gave chloride displacement, whereas methyl 3-nitropyrazinoate and 2-chloro-3-nitroquinoxaline underwent clean nitro group replacement [1]. This stark regiochemical divergence underscores the unique electronic influence of the 2-chloro-3-nitro substitution pattern on the pyrazine core.

Nucleophilic aromatic substitution Regioselectivity Heterocyclic synthesis

Boiling Point Differentiation: 2-Chloro-3-nitropyrazine vs. 2-Chloro-5-nitropyrazine

The boiling point of 2-chloro-3-nitropyrazine is reported as 283.2±35.0 °C at 760 mmHg , while the regioisomer 2-chloro-5-nitropyrazine exhibits a boiling point of 279.2 °C at 760 mmHg . This 4 °C difference, though modest, is measurable and reflects altered intermolecular interactions arising from the distinct substitution pattern. Such variations can influence distillation parameters, solvent selection, and purification outcomes in process-scale syntheses.

Physical properties Process chemistry Purification

Density Comparison: 2-Chloro-3-nitropyrazine vs. 2-Chloro-5-nitropyrazine

The predicted density of 2-chloro-3-nitropyrazine is 1.6±0.1 g/cm³ , compared to a reported density of 1.5 g/cm³ for the regioisomer 2-chloro-5-nitropyrazine . This approximately 6.7% higher density reflects the closer packing efficiency engendered by the ortho-substitution pattern, which may affect crystal morphology, solubility, and formulation characteristics.

Physical properties Formulation Material handling

Lipophilicity and Polar Surface Area: 2-Chloro-3-nitropyrazine vs. 2-Chloro-3-nitropyridine

The calculated LogP (octanol-water partition coefficient) for 2-chloro-3-nitropyrazine is 1.5614, with a polar surface area (PSA) of 71.6 Ų [1]. In contrast, the pyridine analog 2-chloro-3-nitropyridine exhibits a higher LogP of 2.1664 and a lower PSA of 58.71 Ų [2]. The pyrazine derivative is thus significantly more polar and less lipophilic, which predicts altered membrane permeability, solubility, and metabolic stability in drug discovery campaigns.

Drug-likeness ADME prediction Medicinal chemistry

High-Value Application Scenarios for 2-Chloro-3-nitropyrazine Based on Empirical Evidence


Precursor for Substituted Benzodiazepine CGRP Receptor Antagonists

2-Chloro-3-nitropyrazine is a validated building block for the synthesis of benzodiazepine derivatives that act as calcitonin gene-related peptide (CGRP) receptor antagonists . The exclusive chloride displacement observed in SNAr reactions ensures clean incorporation into the benzodiazepine scaffold, a critical factor for maintaining high yields and purity in multi-step medicinal chemistry routes targeting migraine and neurogenic inflammation.

Synthesis of Hypoxic Cell Radiosensitizers for Oncology

The electron-deficient nature of 2-chloro-3-nitropyrazine, conferred by its ortho-nitro-chloro substitution, makes it an ideal precursor for hypoxic cell radiosensitizers . These agents enhance the sensitivity of oxygen-deprived tumor cells to radiation therapy. The predictable reactivity and stability of the compound facilitate the attachment of solubilizing or targeting moieties without compromising the radiosensitizing pharmacophore.

Medicinal Chemistry Programs Targeting PI3K/mTOR and PDE10A Kinases

2-Chloro-3-nitropyrazine serves as a versatile intermediate in the synthesis of kinase inhibitors, including those targeting the PI3K/mTOR pathway and phosphodiesterase 10A (PDE10A) . Its distinct LogP and PSA profile, when compared to pyridine analogs, can be leveraged to fine-tune the physicochemical properties of lead candidates, potentially improving CNS penetration for PDE10A inhibitors in schizophrenia research or optimizing metabolic stability for PI3K/mTOR oncology assets.

General Nucleophilic Aromatic Substitution (SNAr) Library Synthesis

The clean and predictable chloride displacement demonstrated in comparative studies [1] makes 2-chloro-3-nitropyrazine a robust and reliable electrophile for generating diverse heterocyclic libraries via SNAr with amines, thiols, and alkoxides. This reliability reduces the need for extensive reaction optimization when used as a common intermediate in high-throughput parallel synthesis.

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